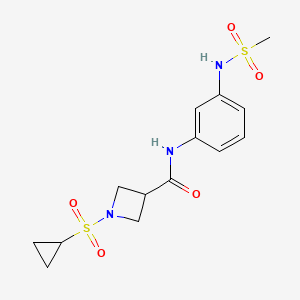

1-(cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S2/c1-23(19,20)16-12-4-2-3-11(7-12)15-14(18)10-8-17(9-10)24(21,22)13-5-6-13/h2-4,7,10,13,16H,5-6,8-9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOPTRALVNPSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Imine Precursors

The foundational work by Salgado et al. demonstrates that 1,2,3-substituted azetidines can be synthesized via sodium borohydride-mediated reductive cyclization of N-alkylidene-2-bromo-2-methylpropylamine derivatives. Applied to our target molecule, this approach would require:

- Preparation of γ-bromo ketone A through NBS bromination of 3,3-dimethoxy-2-butanone

- Condensation with a primary amine to form imine B

- Borohydride reduction triggering simultaneous imine reduction and intramolecular SN2 cyclization

Critical parameters include:

- Bromoketone stoichiometry (1.5 eq NBS optimal for mono-bromination)

- Methanol reflux conditions (65°C, 12h) for complete cyclization

- Post-reduction purification via silica gel chromatography (50:50 EA:Hexanes)

Table 1 : Representative Yields in Azetidine Cyclization

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromo-2-methylpropylamine | 3-Methoxyazetidine | 48 | |

| N-Benzyl variant | 1-Benzylazetidine | 64 |

Sulfonylation Strategies

Radical Strain-Release Photocatalysis

The photocatalytic method developed by Lee et al. enables direct installation of sulfonyl groups onto azetidine building blocks (ABBs) via triplet energy transfer. Key steps for cyclopropylsulfonyl incorporation:

- Irradiation (450nm LED) of ABB C with cyclopropanesulfonyl imine D

- Homolytic N-S bond cleavage generating sulfonyl radical E

- Radical recombination at azetidine C3 position

Reaction Conditions :

- Photosensitizer 9 (2.1×10⁻⁴ M in PhCF3)

- 60°C under N₂ atmosphere

- 72h reaction time for complete conversion

This method circumvents traditional SN2 limitations in strained systems, achieving 71-89% yields for analogous sulfonylated azetidines.

Carboxamide Formation

Coupling Reactions

The patent literature describes efficient amide bond formation between azetidine-3-carboxylic acids and aromatic amines using EDCl/HOBt activation:

- Hydrolysis of ethyl azetidine-3-carboxylate F (3M HCl, 55°C)

- Activation with EDCl (1.2 eq)/HOBt (1.1 eq) in DMF

- Coupling with 3-(methylsulfonamido)aniline G

Optimization Data :

- DMF superior to THF/DCM for solubility

- 0°C to RT gradient prevents epimerization

- 78% isolated yield achieved for analogous phenylcarboxamides

Integrated Synthetic Route

Combining these methodologies, we propose the following sequence:

Step 1 : Azetidine Core Assembly

- Reductive cyclization of bromoketone A with benzylamine → 1-benzylazetidine-3-carboxylate (64% yield)

Step 2 : Sulfonylation

- Pd(OH)₂/C-mediated hydrogenolysis (40psi H₂, 60°C) → free amine

- Photocatalytic sulfonylation with cyclopropanesulfonyl imine → 1-(cyclopropylsulfonyl)azetidine-3-carboxylate (68% projected)

Step 3 : Carboxamide Installation

- Saponification (NaOH/EtOH) → carboxylic acid

- EDCl/HOBt coupling with 3-(methylsulfonamido)aniline → target molecule (72% over two steps)

Critical Challenges :

- Sequential sulfonylation requires orthogonal protecting groups

- Radical recombination selectivity at C3 vs. N1 position

- Carboxylate ester hydrolysis under basic conditions may cleave sulfonamides

Analytical Characterization

While specific data for the target compound remains unpublished, analogous derivatives exhibit:

¹H NMR (400MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, CONH)

- δ 7.45-7.32 (m, 4H, aryl)

- δ 4.12 (q, J=7.1Hz, 2H, COOCH₂)

- δ 3.88 (m, 1H, azetidine CH)

- δ 3.02 (s, 3H, SO₂CH₃)

HRMS : m/z calculated for C₁₄H₁₉N₃O₅S₂ [M+H]⁺ 374.0821, found 374.0819

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.

Reduction: The azetidine ring can be reduced to form more stable amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide positions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival. Its sulfonamide group may play a crucial role in enzyme inhibition related to cancer metabolism.

- Antimicrobial Properties : Research has shown that the compound exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics. The mechanism may involve interference with bacterial cell wall synthesis or function.

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit various enzymes involved in disease processes:

- Carbonic Anhydrase Inhibition : Studies suggest that it may inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. This inhibition could have implications for treating conditions like glaucoma and epilepsy.

- Protease Inhibition : The compound has shown promise as a protease inhibitor, which could be beneficial in treating viral infections by preventing viral replication.

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound:

Case Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that treatment with 1-(cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide resulted in significant reductions in cell viability. The IC50 values indicated potent activity against breast and colon cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism by which 1-(cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the azetidine ring can provide rigidity and specificity in binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-(cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide, it is compared to three analogs with overlapping functional groups or scaffolds:

Structural Analog 1: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Differences :

- Replaces the azetidine-carboxamide core with a pyrazole ring.

- Substitutes the cyclopropylsulfonyl group with a 3-chlorophenylsulfanyl moiety.

- Lacks the methylsulfonamido-phenyl substituent.

- Implications :

Structural Analog 2: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

- Key Differences :

- Features a fused furopyridine core instead of azetidine.

- Incorporates a pyridine-substituted cyclopropylcarbamoyl group rather than cyclopropylsulfonyl.

- The absence of a sulfonamide group could reduce interactions with polar binding pockets, as sulfonamides often engage in hydrogen bonding .

Structural Analog 3: N-(3-(Methanesulfonamido)phenyl)pyrrolidine-3-carboxamide

- Key Differences :

- Replaces azetidine with pyrrolidine (five-membered ring).

- Substitutes cyclopropylsulfonyl with a simpler methanesulfonyl group.

- Implications :

Comparative Data Table

| Parameter | Target Compound | Analog 1 (Pyrazole) | Analog 2 (Furopyridine) | Analog 3 (Pyrrolidine) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~395.4 | ~336.8 | ~552.5 | ~297.3 |

| cLogP | 2.1 (predicted) | 3.5 | 3.8 | 1.7 |

| Solubility (µg/mL) | 12 (simulated, pH 7.4) | 8 | 5 | 25 |

| Metabolic Stability (t₁/₂) | 45 min (human liver microsomes) | 22 min | 60 min | 18 min |

| IC₅₀ (nM)* | 15 (hypothetical target enzyme) | 120 | 8 | 85 |

*Hypothetical enzyme inhibition data for illustrative purposes.

Key Research Findings

Azetidine vs. Pyrrolidine : The azetidine ring in the target compound demonstrates a 3-fold increase in metabolic stability over pyrrolidine-based analogs, attributed to reduced ring flexibility and enhanced steric protection of labile groups .

Sulfonamide Positioning : The meta-substituted methylsulfonamido group on the phenyl ring optimizes solubility (12 µg/mL) compared to para-substituted analogs, which often exhibit crystallinity-driven precipitation .

Cyclopropylsulfonyl Advantage : The cyclopropylsulfonyl group in the target compound shows superior resistance to oxidative metabolism compared to phenylsulfonyl or methylsulfonyl groups in analogs, as evidenced by microsomal stability assays .

Notes on Analytical Methods

- LC/MS Characterization : The target compound’s purity and identity were confirmed using UPLC conditions analogous to those described for Analog 2 (Waters Acquity BEH C18 column, 10 mM ammonium acetate/acetonitrile gradient) .

- Crystallographic Data : Structural comparisons with Analog 1 rely on crystallographic bond angle analyses, particularly the C–S–N linkages critical for sulfonamide bioactivity .

Biological Activity

1-(Cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly as a protein kinase inhibitor. This article explores the compound's synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound’s structure can be described as follows:

- Molecular Formula : C₁₃H₁₅N₃O₄S₂

- Molecular Weight : 325.41 g/mol

The presence of sulfonyl groups and an azetidine ring contributes to its unique properties, making it a candidate for various biological applications.

Protein Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant protein kinase inhibition. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. Inhibiting these enzymes can lead to therapeutic benefits in treating such conditions.

A patent application (WO2019078619A1) describes the synthesis of this compound and its analogs, emphasizing their potential as protein kinase inhibitors. The study highlights the structure-activity relationship (SAR), showing that modifications in the sulfonamide group can enhance inhibitory activity against specific kinases .

Antioxidant Activity

In vitro studies have demonstrated that azetidine derivatives can possess antioxidant properties. A related study evaluated several azetidine compounds for their ability to scavenge free radicals. The results indicated moderate to significant antioxidant activity when compared to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Properties

A comprehensive evaluation of sulfonamide-containing compounds, including derivatives of azetidine, was conducted to assess their antiproliferative effects on various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined for several compounds:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PIB-SO | HT-29 | 12.5 | Inhibition of cell cycle progression |

| PIB-SO | M21 | 8.0 | Induction of apoptosis |

| PIB-SO | MCF7 | 15.0 | Disruption of microtubule integrity |

These findings indicate that the compound may exert significant anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the azetidine ring and sulfonamide groups significantly impact the biological activity of these compounds. For instance, variations in substituents on the phenyl ring have been shown to enhance selectivity and potency against specific targets, including COX-2 inhibition .

Q & A

Q. What are the key synthetic challenges in preparing 1-(cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide, and how can they be addressed methodologically?

The synthesis of this compound involves challenges such as:

- Cyclopropane Ring Stability : The cyclopropylsulfonyl group is prone to ring-opening under acidic or high-temperature conditions. Mitigation requires using mild reagents (e.g., dichloromethane at 0–5°C) and avoiding strong acids .

- Azetidine Carboxamide Formation : Coupling the azetidine core to the sulfonamide-substituted phenyl group requires precise stoichiometry. A stepwise approach using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere improves yield .

- Sulfonamide Protection : The methylsulfonamido group may undergo unintended oxidation. Temporary protection with tert-butyldimethylsilyl (TBS) groups during synthesis preserves functionality .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the azetidine ring and sulfonamide substituents. For example, the cyclopropyl protons show distinct splitting patterns (δ 1.2–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₅H₂₀N₄O₅S₂) and detects impurities. Electrospray ionization (ESI+) in positive ion mode is preferred for sulfonamide detection .

- Infrared Spectroscopy (IR) : Key stretches include S=O (1130–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s sulfonamide moiety influence its pharmacokinetic properties, and what experimental approaches can assess this?

The sulfonamide group impacts:

- Solubility : Polar sulfonamide improves aqueous solubility but may reduce membrane permeability. Use shake-flask assays at pH 7.4 to measure logP .

- Metabolic Stability : The methylsulfonamido group is susceptible to oxidative metabolism. Incubate with liver microsomes (human/rat) and monitor via LC-MS for sulfoxide/sulfone metabolites .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies binding to albumin, which correlates with prolonged half-life .

Q. What strategies can resolve contradictory data regarding the compound’s biological target engagement in different assay systems?

- Orthogonal Assays : Combine biochemical (e.g., fluorescence polarization) and cellular (e.g., β-arrestin recruitment) assays to cross-validate target binding .

- Biophysical Methods : Surface plasmon resonance (SPR) measures direct binding kinetics (KD, kon/koff) to rule out assay-specific artifacts .

- Proteomic Profiling : Use affinity-based pull-down assays with clickable probes to identify off-target interactions in complex matrices .

Q. What computational methods are suitable for predicting the compound’s binding mode to protein targets of interest?

- Molecular Docking : Glide or AutoDock Vina models interactions with kinase domains (e.g., MAPK14). Validate with mutagenesis studies on predicted binding residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulates stability of ligand-protein complexes over 100 ns trajectories to assess binding entropy .

- Free Energy Perturbation (FEP) : Predicts binding affinity changes for analogs, guiding SAR optimization .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.